molecular formula C13H12F6N2O2 B2555506 3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide CAS No. 2310160-62-2

3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide

Cat. No.: B2555506
CAS No.: 2310160-62-2
M. Wt: 342.241
InChI Key: FITWEGSUVABAGP-UHFFFAOYSA-N
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Description

3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide is a synthetic organic compound characterized by the presence of trifluoroethoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to begin with the synthesis of 3-(2,2,2-trifluoroethoxy)phenylboronic acid, which can be achieved through the reaction of phenylboronic acid with 2,2,2-trifluoroethanol under suitable conditions . This intermediate is then subjected to further reactions, including coupling with azetidine-1-carboxamide derivatives, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy and trifluoromethyl groups play a crucial role in its binding affinity and activity. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide is unique due to the combination of its trifluoroethoxy and trifluoromethyl groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F6N2O2/c14-12(15,16)7-23-10-5-21(6-10)11(22)20-9-3-1-8(2-4-9)13(17,18)19/h1-4,10H,5-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITWEGSUVABAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=C(C=C2)C(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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